molecular formula C11H13FN2O5 B8436944 Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate

Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate

Cat. No.: B8436944
M. Wt: 272.23 g/mol
InChI Key: PNFOFDMETQILCD-UHFFFAOYSA-N
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Description

Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate typically involves multiple steps. One common method starts with the nitration of 5-fluoro-4-methoxyaniline to introduce the nitro group. This is followed by the protection of the amino group and subsequent coupling with glycine ethyl ester under appropriate conditions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products:

    Reduction: N-(5-fluoro-4-methoxy-2-aminophenyl)glycine ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate can be explored for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is not well-documented. its functional groups suggest that it could interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions could influence biological pathways and lead to specific biological effects.

Comparison with Similar Compounds

  • N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness: Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is unique due to the presence of both the glycine ethyl ester and the nitro group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C11H13FN2O5

Molecular Weight

272.23 g/mol

IUPAC Name

ethyl 2-(5-fluoro-4-methoxy-2-nitroanilino)acetate

InChI

InChI=1S/C11H13FN2O5/c1-3-19-11(15)6-13-8-4-7(12)10(18-2)5-9(8)14(16)17/h4-5,13H,3,6H2,1-2H3

InChI Key

PNFOFDMETQILCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1[N+](=O)[O-])OC)F

Origin of Product

United States

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